六水合氯化镱(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

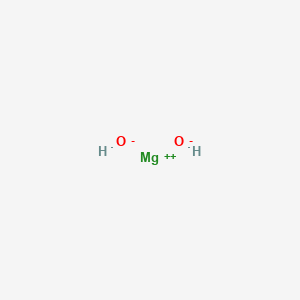

Ytterbium(III) chloride hexahydrate is an inorganic chemical compound with the formula YbCl₃·6H₂O. It is a white crystalline solid that is highly soluble in water. This compound is a source of ytterbium ions (Yb³⁺) and is used in various chemical and industrial applications due to its unique properties .

科学研究应用

Ytterbium(III) chloride hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing nanomaterials and as a catalyst in organic transformations.

Biology: Employed in the preparation of upconversion nanoparticles for biomedical imaging and drug delivery.

Medicine: Utilized in the development of luminescent materials for medical diagnostics.

Industry: Applied in the fabrication of white LEDs and other optoelectronic devices.

作用机制

Target of Action

Ytterbium(III) Chloride Hexahydrate primarily targets the nanoparticles of yttrium oxide (Y2O3) and yttrium fluoride (YF3) . It is used as a dopant in these nanoparticles, which means it is incorporated into their structure to modify their properties .

Mode of Action

The compound interacts with its targets by doping them. Doping is a process where an impurity (in this case, Ytterbium(III) Chloride Hexahydrate) is added to a semiconductor to change its properties. The doping of yttrium oxide and yttrium fluoride nanoparticles with Ytterbium(III) Chloride Hexahydrate leads to the development of new materials with unique properties .

Biochemical Pathways

It is known that the compound plays a role in the synthesis offluorescent materials and materials used in 3D displays, photovoltaics, and drug delivery .

Pharmacokinetics

Given its use in the synthesis of nanomaterials, it is likely that its bioavailability is highly dependent on the specific context of its use .

Result of Action

The doping of yttrium oxide and yttrium fluoride nanoparticles with Ytterbium(III) Chloride Hexahydrate results in the creation of new materials with unique properties . These materials have potential applications in the development of fluorescent materials, 3D displays, photovoltaics, and drug delivery systems .

生化分析

Biochemical Properties

Ytterbium(III) chloride hexahydrate: plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins, facilitating biochemical transformations. For instance, it is known to catalyze the formation of acetals using trimethyl orthoformate . Additionally, it has applications in DNA microarrays, where it aids in the detection and analysis of genetic material . The interactions between ytterbium(III) chloride hexahydrate and biomolecules are typically characterized by its ability to act as a Lewis acid, accepting electron pairs from other molecules and thereby facilitating various chemical reactions.

Cellular Effects

The effects of ytterbium(III) chloride hexahydrate on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can alter the metabolic pathways within cells, leading to changes in the production and utilization of metabolites . Furthermore, it has been used to track digestion in animals, indicating its ability to interact with cellular components and influence physiological processes .

Molecular Mechanism

At the molecular level, ytterbium(III) chloride hexahydrate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For instance, it has been shown to inhibit or activate enzymes involved in metabolic pathways . Additionally, its role as a Lewis acid allows it to participate in electron transfer reactions, which can lead to changes in gene expression and other cellular functions . The small size of the ytterbium ion and its unique electronic configuration contribute to its effectiveness in these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ytterbium(III) chloride hexahydrate can change over time. Its stability and degradation are important factors to consider. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to ytterbium(III) chloride hexahydrate can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of ytterbium(III) chloride hexahydrate vary with different dosages in animal models. At low doses, it can act as a beneficial catalyst, facilitating various biochemical reactions without causing significant adverse effects . At high doses, it can become toxic, leading to adverse effects such as skin and eye irritation, respiratory issues, and potential teratogenic effects . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

Ytterbium(III) chloride hexahydrate: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can catalyze reactions in the synthesis of fluorescent materials and drug delivery systems . Its role as a Lewis acid allows it to participate in various biochemical transformations, affecting the overall metabolic activity within cells .

Transport and Distribution

Within cells and tissues, ytterbium(III) chloride hexahydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s small size and unique properties allow it to penetrate cellular membranes and reach specific intracellular targets . This distribution is crucial for its effectiveness in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of ytterbium(III) chloride hexahydrate is an important aspect of its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in targeted biochemical reactions. For instance, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions: Ytterbium(III) chloride hexahydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with hydrochloric acid (HCl). The reaction produces ytterbium chloride, which is then crystallized with water to form the hexahydrate: [ \text{Yb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{YbCl}_3 + 3\text{H}_2\text{O} ] The resulting ytterbium chloride is then dissolved in water and allowed to crystallize, forming ytterbium(III) chloride hexahydrate .

Industrial Production Methods: In industrial settings, ytterbium(III) chloride hexahydrate is produced by heating ytterbium oxide with ammonium chloride (NH₄Cl) to form ammonium ytterbium pentachloride, which is then hydrolyzed to yield ytterbium(III) chloride hexahydrate: [ \text{Yb}_2\text{O}_3 + 10\text{NH}_4\text{Cl} \rightarrow 2(\text{NH}_4)_2\text{YbCl}_5 + 6\text{H}_2\text{O} + 6\text{NH}_3 ] The ammonium ytterbium pentachloride is then treated with water to form the hexahydrate .

化学反应分析

Types of Reactions: Ytterbium(III) chloride hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Ytterbium(III) chloride can be reduced to ytterbium(II) chloride using reducing agents such as hydrogen or zinc dust.

Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Reductive Dehalogenation: Ytterbium(III) chloride reacts with nickel(II) chloride (NiCl₂) to form a catalyst for the reductive dehalogenation of aryl halides.

Formation of Acetals: It acts as a catalyst in the formation of acetals using trimethyl orthoformate.

Major Products:

Ytterbium(II) chloride (YbCl₂): Formed by the reduction of ytterbium(III) chloride.

Catalytic Complexes: Formed during catalytic reactions involving ytterbium(III) chloride.

相似化合物的比较

Ytterbium(III) chloride hexahydrate can be compared with other lanthanide chlorides, such as:

Terbium(III) chloride (TbCl₃): Similar in structure but used primarily for its magnetic and luminescent properties.

Lutetium(III) chloride (LuCl₃): Similar in chemical behavior but has different applications in nuclear medicine and as a catalyst.

Erbium(III) chloride (ErCl₃): Used in optical materials and as a dopant in fiber optics.

Uniqueness: Ytterbium(III) chloride hexahydrate is unique due to its small ionic radius and high catalytic activity, which make it particularly effective in certain chemical reactions and applications .

属性

CAS 编号 |

10035-01-5 |

|---|---|

分子式 |

Cl3H12O6Yb |

分子量 |

387.5 g/mol |

IUPAC 名称 |

ytterbium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Yb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI 键 |

LEYFXTUKPKKWMP-UHFFFAOYSA-K |

规范 SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Yb+3] |

物理描述 |

Deliquescent solid; [Merck Index] Green hygroscopic solid; [Hawley] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。